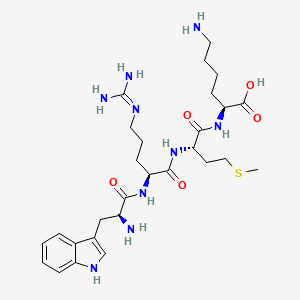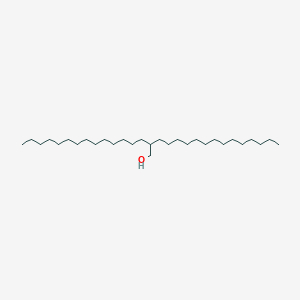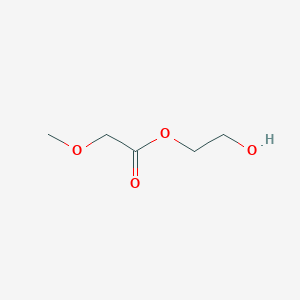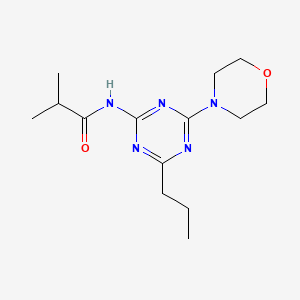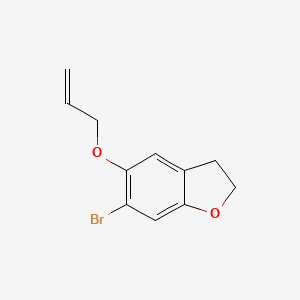![molecular formula C42H54N4O4 B14273778 1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- CAS No. 127498-48-0](/img/structure/B14273778.png)
1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- is a compound belonging to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two 1,3,4-oxadiazole rings connected by a 1,4-phenylene linker, with decyloxyphenyl groups attached to the oxadiazole rings. The unique structure of this compound imparts it with interesting chemical and physical properties, making it a subject of significant scientific research.
Preparation Methods
The synthesis of 1,3,4-oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- typically involves the following steps:
Ester Substitution: The synthesis begins with the ester substitution of substituted benzohydrazide in the presence of hydrazine hydrate.
Cyclization: The resulting intermediate undergoes cyclization in the presence of phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the decyloxyphenyl groups can be replaced with other substituents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is known for its electron-transporting properties and is used in similar applications.
5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole: This compound has shown promising central nervous system depressant activities.
1,3,4-Oxadiazole derivatives: Various derivatives of 1,3,4-oxadiazole exhibit diverse biological activities and are used in different fields.
Properties
CAS No. |
127498-48-0 |
|---|---|
Molecular Formula |
C42H54N4O4 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)-5-[4-[5-(4-decoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C42H54N4O4/c1-3-5-7-9-11-13-15-17-31-47-37-27-23-35(24-28-37)41-45-43-39(49-41)33-19-21-34(22-20-33)40-44-46-42(50-40)36-25-29-38(30-26-36)48-32-18-16-14-12-10-8-6-4-2/h19-30H,3-18,31-32H2,1-2H3 |
InChI Key |
MLXSKYPXYOJQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


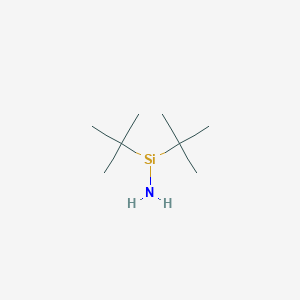
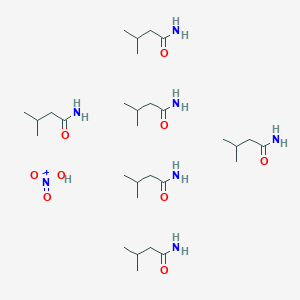
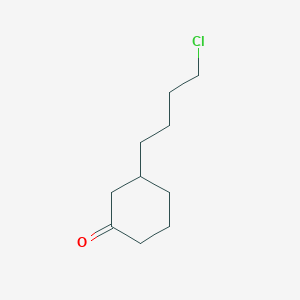
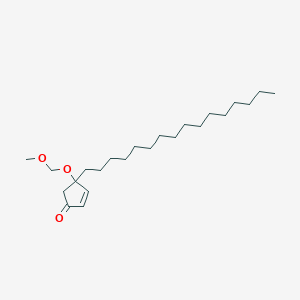
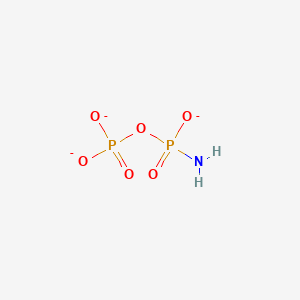
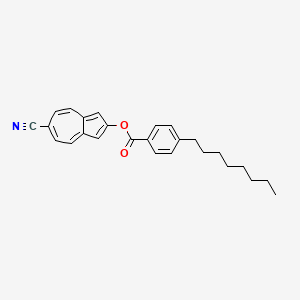
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
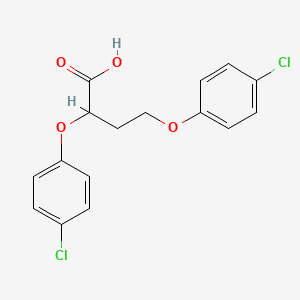
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
